molecular formula C16H10ClFN4S B286910 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286910
M. Wt: 344.8 g/mol
InChI Key: NPEIOKPDGUKLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CFT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFT belongs to the class of thienotriazolodiazepine derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for use in scientific research.

Mechanism of Action

6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a positive allosteric modulator of the GABA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This leads to an increase in inhibitory neurotransmission in the brain, which can have a calming effect and reduce anxiety.
Biochemical and Physiological Effects
6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects, particularly in the central nervous system. It has been found to increase GABAergic neurotransmission, which can lead to sedation, anxiolysis, and anticonvulsant effects. 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have some dopaminergic activity, which may contribute to its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it has a high affinity for the GABA receptor, which makes it a potent modulator of inhibitory neurotransmission. However, one of the limitations of using 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is that it has a relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of potential future directions for research on 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives of 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole that may have improved pharmacokinetic properties or greater selectivity for specific GABA receptor subtypes. Another area of interest is the potential use of 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of addiction, particularly for drugs of abuse that act on the dopamine system. Finally, further research is needed to fully understand the potential therapeutic applications of 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its mechanism of action.

Synthesis Methods

The synthesis of 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-(3-chlorobenzyl)-1,2,4-thiadiazole with 3-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit a range of interesting properties that make it a promising candidate for use in scientific research. For example, 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission in the brain. This makes 6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole a potential candidate for the treatment of anxiety and other disorders related to GABA dysfunction.

properties

Molecular Formula

C16H10ClFN4S

Molecular Weight

344.8 g/mol

IUPAC Name

6-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClFN4S/c17-12-5-1-3-10(7-12)8-14-21-22-15(19-20-16(22)23-14)11-4-2-6-13(18)9-11/h1-7,9H,8H2

InChI Key

NPEIOKPDGUKLPM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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